N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] The Hh signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning during embryonic development. Dysregulation of this pathway has been implicated in various cancers, making it a target for therapeutic intervention. []
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide acts as a Smoothened (SMO) antagonist. [] The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway. By inhibiting SMO, this compound blocks the signal transduction cascade downstream of SMO, ultimately inhibiting the pathway's activity. [] While its primary mechanism involves SMO inhibition, it has also demonstrated an inhibitory effect downstream of Suppressor of Fused (SUFU), another protein in the Hh pathway. [] This dual inhibitory action suggests a potential for broader or more potent effects on Hh signaling compared to SMO antagonists targeting only SMO.
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide, also known as MS-0022, has shown potential as an anti-cancer agent in preclinical studies. [] It demonstrated in vitro efficacy by reducing the growth of pancreatic adenocarcinoma cell lines (PANC-1, SUIT-2) and other cancer cell lines (PC-3, FEMX). [] In vivo studies using a mouse model with SUIT-2 xenografts showed that MS-0022 treatment resulted in a temporary delay in tumor growth. [] This effect correlated with a reduction in the levels of Gli1, a downstream target gene of the Hh pathway, in the tumor stroma. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7